1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, also known as MBAC, is a chemical compound that has been extensively studied for its potential therapeutic applications. MBAC is a heterocyclic compound that contains both a benzothiazole ring and an azetidine ring. It has been shown to exhibit a range of biological activities, including antitumor, antibacterial, and antifungal properties.
Scientific Research Applications
Antimicrobial Activity
1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid and its derivatives have been extensively studied for their antimicrobial properties. Research has demonstrated variable and modest activity against strains of bacteria and fungi. This includes work on new pyridine derivatives synthesized from 2-amino substituted benzothiazoles, showing considerable antibacterial activity (Patel, Agravat, & Shaikh, 2011). Similarly, studies on the synthesis of spiro[pyrrolo[2,1-b][1,3]benzothiazole-3,2′-[1,3]thiazolo[3,2-a] pyrimidine] derivatives have shown antimicrobial potential (Zeng, Ren, Fu, & Li, 2018).
Anticancer and Antioxidant Properties
Recent studies have highlighted the synthesis of metal complexes using derivatives of 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, demonstrating promising results against bacterial pathogens and fungi. These complexes have shown good antioxidant properties and activity against human endometrial cancer cell lines (Kyhoiesh & Al-adilee, 2022).
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel heterocyclic compounds, such as diastereoselective benzothiazole β-lactam conjugates, which have shown moderate antimicrobial activities and potential as medicines (Alborz et al., 2018). Additionally, research into the synthesis of azo dyes derived from barbituric acid using 6-methoxy-1,3-benzothiazol-2-amine has contributed to advancements in dye chemistry and electrochemical studies (Harisha, Keshavayya, Swamy, & Viswanath, 2017).
Biochemical Research
In biochemical research, derivatives of 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid have been used to study various biochemical reactions and synthesis processes, such as the reduction of N-alkoxycarbonyl derivatives of α-iminocarboxylic acids, contributing to a deeper understanding of organic synthesis and reaction mechanisms (Nurdinov, Liepin'sh, & Kalvin'sh, 1993).
properties
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-8-2-3-9-10(4-8)18-12(13-9)14-5-7(6-14)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZNMMRDKUGBOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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